Tetraborate

Description

Overview of Polyborate Anions in Chemical Systems

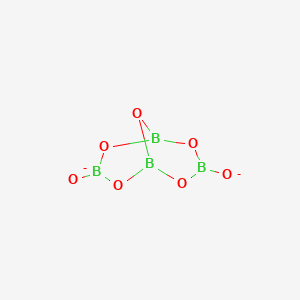

Polyborate anions are a diverse and complex class of inorganic ions composed of boron and oxygen atoms. These anions are fundamental building blocks in the chemistry of boron, forming a wide array of structures. The structural versatility arises from the ability of boron atoms to exist in two coordination states with oxygen: trigonal planar (BO₃) and tetrahedral (BO₄). researchgate.net These basic units can link together by sharing oxygen atoms to create a vast range of polyanionic structures, from simple isolated rings and cages to extended one-dimensional chains, two-dimensional sheets, and complex three-dimensional networks. researchgate.netwikipedia.org

In aqueous solutions, the speciation of polyborate anions is highly dependent on factors such as pH, concentration, and temperature. wikipedia.org A dynamic equilibrium exists between boric acid (B(OH)₃) and various polyborate anions. riverlandtrading.com For instance, in aqueous solutions with boron concentrations above approximately 0.025 mol/L and a pH between 7 and 10, polymeric boron oxoanions are formed. wikipedia.org Key species in these solutions include the triborate anion, B₃O₃(OH)₄⁻, the pentaborate anion, B₅O₆(OH)₄⁻, and the tetraborate anion, [B₄O₅(OH)₄]²⁻. wikipedia.org The formation of these complex structures is a result of formal condensation reactions between B-OH groups, a process that can be influenced by the presence of various cations which help stabilize the resulting structures. riverlandtrading.comCurrent time information in Bangalore, IN.

Academic Importance and Current Research Perspectives on this compound Compounds

This compound compounds, particularly salts containing the this compound anion, hold significant academic importance due to their rich structural chemistry and wide-ranging applications. The most well-known this compound compound is sodium this compound decahydrate (B1171855) (Na₂B₄O₇·10H₂O), commonly known as borax (B76245). google.com From a chemical perspective, borax contains the tetrahydroxythis compound ion, [B₄O₅(OH)₄]²⁻, and is more accurately represented by the formula Na₂[B₄O₅(OH)₄]·8H₂O. atamanchemicals.comwikipedia.org

Current research continues to explore the fundamental properties and applications of tetraborates. In materials science, tetraborates are crucial precursors for the synthesis of borosilicate glasses, specialty ceramics, and other advanced materials. europa.eugeeksforgeeks.org Researchers are investigating how the incorporation of the this compound unit into material structures imparts unique properties like thermal shock resistance, chemical durability, and specific optical characteristics. europa.eu There is also interest in developing new luminescent materials and non-linear optical (NLO) crystals based on borate (B1201080) frameworks. researchgate.net

In solution chemistry, the study of this compound equilibria is vital for understanding the complex behavior of borate solutions, which is relevant to fields from geochemistry to biochemistry, where borate solutions are used as buffers. riverlandtrading.comatamanchemicals.com The self-assembly processes, where cations template the crystallization of specific polyborate anions like this compound from a dynamic library of species in solution, is a key area of crystal engineering research. riverlandtrading.com This research aims to understand the roles of factors like hydrogen bonding and steric effects to predictably synthesize novel polyborate structures with desired properties. riverlandtrading.com

Structure

2D Structure

Propriétés

IUPAC Name |

3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/q-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTSJMKGXGJFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4O7-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12007-57-7 (mono-ammonium salt), 12007-58-8 (di-ammonium salt), 12007-66-8 (strontium[1:1] salt), 12007-67-9 (zinc[1:1] salt), 12228-91-0 (manganese[1:1] salt), 1332-77-0 (di-potassium salt) | |

| Record name | Tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012258536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401014357 | |

| Record name | Bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12258-53-6, 1313801-98-7 | |

| Record name | Tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012258536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BORATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OAE30D22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Preparation Methodologies for Tetraborate Materials

Solid-State Synthesis Approaches

Solid-state synthesis is a conventional and widely utilized method for preparing polycrystalline tetraborate materials. This technique involves the direct reaction of solid precursors at elevated temperatures to facilitate diffusion and the formation of the desired this compound phase.

The process typically begins with the intimate mixing of stoichiometric amounts of raw materials, such as metal carbonates or oxides and boric acid or ammonium (B1175870) this compound. iut.ac.irjetir.org For instance, calcium this compound (CaB₄O₇) has been synthesized by reacting calcium carbonate (CaCO₃) with ammonium this compound tetrahydrate ((NH₄)₂B₄O₇·4H₂O). iut.ac.ir Similarly, samarium (Sm³⁺) and lithium (Li⁺) co-doped magnesium this compound (MgB₄O₇) phosphors are prepared using magnesium carbonate (MgCO₃), boric acid (H₃BO₃), samarium oxide (Sm₂O₃), and lithium carbonate (Li₂CO₃) as starting materials. jetir.orgijert.org

The mixture is thoroughly ground, often for several hours, to achieve homogeneity and increase the surface area for reaction. jetir.orgijert.org The homogenized powder is then subjected to a high-temperature calcination process in a furnace. The temperature and duration of this step are critical parameters that significantly influence the final product's phase purity and crystallinity. For example, the synthesis of CaB₄O₇ was investigated in a temperature range of 800℃ to 900℃, with the optimal temperature for forming the desired monoclinic structure being 840℃. iut.ac.ir In the synthesis of MgB₄O₇:Sm,Li, the powder is calcined at 900°C for 5 hours. ijert.org High-temperature solid-state synthesis of zinc this compound (ZnB₄O₇) phosphors doped with dysprosium (Dy³⁺) or thulium (Tm³⁺) has also been reported. ciac.jl.cn

While effective, solid-state reactions can be limited by slow diffusion rates, necessitating prolonged heating at high temperatures. functmaterials.org.ua This can sometimes lead to volatilization of components like boron oxide, potentially distorting the stoichiometry of the final compound. functmaterials.org.ua Despite these challenges, solid-state synthesis remains a fundamental technique for producing a variety of this compound phosphors and other functional materials. jetir.orgciac.jl.cnkashanu.ac.ir

Table 1: Parameters in Solid-State Synthesis of Tetraborates

| This compound Compound | Precursors | Synthesis Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Calcium this compound (CaB₄O₇) | Ammonium this compound tetrahydrate, Calcium carbonate | 800℃ - 900℃ (Optimal: 840℃) | A 2wt% excess of ammonium this compound tetrahydrate led to the formation of the pure calcium this compound phase. | iut.ac.ir |

| Magnesium this compound (MgB₄O₇:Sm, Li) | Magnesium carbonate, Boric acid, Samarium oxide, Lithium carbonate | 900℃ for 5 hours | The prepared phosphors exhibited a bluish-purple emission suitable for solid-state lighting applications. | jetir.orgijert.org |

| Strontium this compound (SrB₄O₇) | Strontium carbonate, Boric acid | 850-900℃ | Solid-state reaction occurs at high temperatures after the decomposition of precursors. | functmaterials.org.ua |

| Zinc this compound (ZnB₄O₇:Dy/Tm) | Zinc Oxide, Boric Acid, Dopant Oxides | Not specified | Prepared phosphors showed main thermoluminescent glow peaks around 218℃. | ciac.jl.cn |

Solution-Assisted Synthesis Techniques: Solution-Assisted Method (SAM) and Microwave-Assisted Method (MAM)

Solution-assisted synthesis techniques offer alternatives to solid-state reactions, often enabling lower synthesis temperatures and better control over product characteristics. These methods involve dissolving precursors in a solvent, followed by precipitation or crystallization of the this compound material.

The Solution-Assisted Method (SAM) , also known as the wet reaction or water-assisted synthesis, involves mixing stoichiometric quantities of reactants in a solvent, typically water. metu.edu.trresearchgate.net The mixture is heated and agitated to ensure homogeneity and facilitate the reaction. metu.edu.tr For instance, lithium this compound (Li₂B₄O₇) has been produced by mixing lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) in water. metu.edu.trresearchgate.net After the reaction, the solvent is evaporated, often through a controlled heating process, to crystallize the product. yildiz.edu.tr This is followed by a thermal treatment or calcination step at a higher temperature to obtain the final anhydrous crystalline this compound. researchgate.netyildiz.edu.tr One study on lithium this compound synthesis used an initial heating at 150°C to remove water, followed by further heating up to 750°C. researchgate.net Research has shown that the microstructure of materials prepared by SAM can differ significantly from those made by solid-state reactions, with SAM capable of producing large single crystals. researchgate.net

The Microwave-Assisted Method (MAM) is a more recent solution-based technique that utilizes microwave energy to rapidly heat the precursor solution. This rapid and uniform heating can significantly accelerate reaction rates, leading to shorter synthesis times compared to conventional heating methods. While the provided search results focus more on SAM and other methods, MAM is a recognized technique for the synthesis of various inorganic materials, valued for its efficiency and potential to produce materials with unique properties.

Both SAM and MAM provide pathways to synthesize this compound materials with good control over purity and crystallinity, often under milder conditions than traditional solid-state routes.

Hydrothermal Synthesis and Crystallization Processes

Hydrothermal synthesis is a powerful technique for crystallizing materials from high-temperature aqueous solutions at high vapor pressures. This method is particularly effective for producing high-quality single crystals and complex borate (B1201080) structures that may not be stable at the high temperatures required for melt growth or solid-state reactions. rsc.orgdtic.mil

The process involves placing the reactants, such as metal salts or oxides and a boron source (e.g., boric acid, sodium this compound), in an aqueous solution, often with a mineralizer like LiOH, inside a sealed pressure vessel called an autoclave. dtic.milacs.org The autoclave is then heated to a specific temperature, typically between 100°C and 300°C, creating high-pressure conditions. rsc.orgacs.orgcolab.ws For example, single crystals of lithium this compound (Li₂B₄O₇) were successfully obtained at a relatively low temperature of 230°C and a pressure of 100 atm. rsc.orgrsc.org Similarly, the synthesis of copper borate (Cu(BO₂)₂) was achieved at temperatures ranging from 40°C to 100°C. colab.ws

Hydrothermal synthesis has been used to create a variety of this compound and other borate compounds, including novel hydrated alkaline earth metal borates like Sr₃B₆O₁₁(OH)₂ and Ba₃B₆O₁₁(OH)₂. acs.org It has also been employed to produce this compound-pillared hydrotalcites by reacting a coprecipitate of Mg(OH)₂ and Al(OH)₃ with a hot aqueous solution of sodium this compound. acs.org This method allows for the formation of well-defined crystalline structures and can even be used to synthesize non-stoichiometric compounds, such as cerium and boron-containing materials. icm.edu.pl

One of the key advantages of the hydrothermal technique is its ability to grow crystals at temperatures below the material's melting point, which reduces thermal strain and defect formation. dtic.mil However, the stability of the desired phase under hydrothermal conditions is a critical factor; some studies have shown that certain tetraborates, like Li₂B₄O₇, can spontaneously convert to other phases (e.g., γ-LiBO₂) under specific hydrothermal conditions. dtic.mil

Table 2: Examples of Hydrothermally Synthesized Borates

| Compound | Reactants | Temperature | Pressure | Key Findings | Reference |

|---|---|---|---|---|---|

| Lithium this compound (Li₂B₄O₇) | Li₂B₄O₇ powder, LiOH (mineralizer) | 230°C | 100 atm | First successful synthesis of Li₂B₄O₇ single crystals via a hydrothermal method. | rsc.orgrsc.org |

| This compound-pillared hydrotalcite | Mg(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O, NaOH, Na₂B₄O₅(OH)₄·8H₂O | 100°C | Autogenous | An effective method for preparing this compound-pillared hydrotalcites was developed. | acs.org |

| Copper Borate (Cu(BO₂)₂) | CuSO₄·5H₂O, Na₂B₄O₇·10H₂O, NaOH, H₃BO₃ | 40°C - 100°C | Autogenous | Single-phase, nanoparticulate copper borate was successfully formed, even with a short reaction time of 15 minutes. | colab.ws |

| Mixed Alkali Borate-Nitrate (K₃Na[B₆O₉(OH)₃]NO₃) | Na₂B₄O₇·10H₂O, K₂B₄O₇·4H₂O, KNO₃ | 240°C | Autogenous | Synthesis of the first mixed alkali borate-nitrate was achieved. |

Two-Step Aqueous Phase Reactions (e.g., Carbon Dioxide Assisted)

A notable advancement in aqueous synthesis is the development of two-step processes, particularly those assisted by carbon dioxide (CO₂), to produce this compound materials. This method has been effectively used for the synthesis of lithium this compound (Li₂B₄O₇) from lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃). researchgate.netyildiz.edu.tryildiz.edu.tr

The synthesis involves two main stages:

Aqueous Phase Reaction: In the first step, the reactants are mixed in an aqueous medium within a CO₂-pressurized autoclave. researchgate.netyildiz.edu.trresearchgate.net The introduction of CO₂ enhances the dissolution of reactants, particularly the sparingly soluble lithium carbonate, by decreasing the pH of the medium. researchgate.netyildiz.edu.tr This accelerated dissolution leads to a faster aqueous phase reaction. researchgate.netyildiz.edu.trdergipark.org.tr The reaction is typically carried out at a relatively low temperature (e.g., 50°C) and for a set duration (e.g., 2 hours). yildiz.edu.tr This step results in the formation of a hydrated amorphous lithium this compound precursor (Li₂B₄O₇·3H₂O). yildiz.edu.tryildiz.edu.tr

Crystallization and Thermal Treatment: The second step involves evaporating the water to crystallize the precursor, followed by a thermal treatment in a furnace. researchgate.netyildiz.edu.tr This calcination step, conducted at temperatures between 300°C and 400°C for about an hour, converts the hydrated amorphous precursor into anhydrous crystalline Li₂B₄O₇. yildiz.edu.tryildiz.edu.trdergipark.org.tr

This two-step, CO₂-assisted method offers a novel, low-temperature route for synthesizing lithium this compound, avoiding the high temperatures typically required in solid-state reactions. yildiz.edu.tr The use of CO₂ as a modifying agent is a key innovation, facilitating the reaction in the aqueous phase. researchgate.netyildiz.edu.trdergipark.org.tr Characterization using techniques like XRD, FTIR, and SEM confirms the successful formation of the desired lithium this compound product through this process. yildiz.edu.tryildiz.edu.tr

Solution Combustion Synthesis for this compound Powders

Solution Combustion Synthesis (SCS) is a versatile, time-efficient, and cost-effective method for producing fine, homogeneous, and crystalline this compound powders. jefferson.eduresearchgate.net This technique leverages a self-sustaining, exothermic redox reaction between metal nitrates (oxidizers) and an organic fuel, such as urea (B33335) (CH₄N₂O). jefferson.edu

The process begins by preparing a homogeneous aqueous solution containing stoichiometric amounts of the metal nitrate (B79036) precursors (e.g., lithium nitrate, calcium nitrate, magnesium nitrate), boric acid, and the fuel. jefferson.edux-mol.net If doping is desired, the nitrate salt of the dopant element (e.g., manganese nitrate, copper nitrate) is also added to the solution. jefferson.eduresearchgate.net The solution is then heated, typically in a furnace preheated to a specific temperature (e.g., 800°C). jefferson.edu As the water evaporates, the mixture dehydrates and undergoes decomposition, leading to a spontaneous and vigorous combustion reaction that can last for a very short time. jefferson.edu This rapid, self-propagating reaction provides the energy for the formation of the desired this compound compound, often yielding a voluminous, foamy, and crystalline powder. A subsequent, brief sintering or annealing step may be performed to improve the crystallinity of the product. jefferson.edu

SCS has been successfully employed to synthesize various doped this compound phosphors, including:

Manganese-doped lithium this compound (LTB:Mn). jefferson.edu

Copper-doped calcium this compound (CaB₄O₇:Cu) and strontium this compound (SrB₄O₇:Cu).

Copper and boron co-doped lithium this compound (Li₂B₄O₇:Cu,B). researchgate.net

Praseodymium and dysprosium co-doped magnesium this compound (MgB₄O₇:Pr,Dy). x-mol.net

The key advantage of SCS is its ability to produce complex, multi-component oxide materials in a single, rapid step, bypassing the need for intermediate grinding and long calcination times associated with solid-state methods. researchgate.net

Controlled Doping Strategies and Co-doping for Functional Enhancement

Controlled doping is a critical strategy for tailoring the functional properties of this compound materials, particularly for applications in thermoluminescence (TL) and photoluminescence (PL). By introducing specific impurity ions (dopants) into the host this compound lattice, it is possible to create or enhance luminescence centers, thereby improving the material's sensitivity and performance.

Various elements have been investigated as dopants for different this compound hosts. For instance, in lithium this compound (Li₂B₄O₇), dopants such as copper (Cu), silver (Ag), indium (In), and manganese (Mn) have been studied to enhance its thermoluminescence properties for dosimetry applications. yildiz.edu.trjefferson.edu The synthesis method can influence the effectiveness of the doping; both solid-state and solution-assisted methods have been used to incorporate these dopants. metu.edu.trresearchgate.net

Co-doping, the incorporation of two or more different types of dopants, is an advanced strategy used to further enhance functionality. One dopant may act as an activator, responsible for the light emission, while the other acts as a sensitizer (B1316253), which improves the energy absorption and transfer to the activator. For example:

In magnesium this compound (MgB₄O₇), co-doping with samarium (Sm³⁺) as the activator and lithium (Li⁺) as a sensitizer has been shown to increase luminescent properties. jetir.org

Lithium this compound has been co-doped with copper and boron (Li₂B₄O₇:Cu,B) to create a promising TL phosphor. researchgate.net

Magnesium this compound co-doped with praseodymium (Pr³⁺) and dysprosium (Dy³⁺) also shows suitable properties for TL dosimetry. x-mol.net

The concentration of the dopant is a crucial parameter. For europium-doped calcium this compound (CaB₄O₇:Eu³⁺) nanoparticles synthesized via the solution-combustion method, the highest photoluminescent intensity was achieved with a 12 mol% Eu³⁺ doping level. metu.edu.tr Similarly, for Li₂B₄O₇:Cu,B, optimal impurity concentrations were found to be 0.01 wt% Cu and 0.001 wt% B. researchgate.net These findings highlight the importance of optimizing dopant concentrations to maximize the desired functional enhancement.

Table 3: Doping and Co-doping in this compound Materials

| Host Material | Dopant(s) / Co-dopant(s) | Synthesis Method | Optimal Concentration | Functional Enhancement | Reference |

|---|---|---|---|---|---|

| Lithium this compound (Li₂B₄O₇) | Mn | Solution Combustion | 0.04 M % | Good TL dose response with adequate sensitivity and linearity. | jefferson.edu |

| Calcium this compound (CaB₄O₇) | Eu³⁺ | Solution Combustion | 12 mol% | Highest photoluminescent intensity for bioimaging applications. | metu.edu.tr |

| Magnesium this compound (MgB₄O₇) | Sm³⁺, Li⁺ | Solid-State Reaction | Not specified | Increased luminescent properties. | jetir.org |

| Lithium this compound (Li₂B₄O₇) | Cu, B | Solution Combustion | 0.01 wt% Cu, 0.001 wt% B | Promising TL phosphor with linear dose response. | researchgate.net |

| Magnesium this compound (MgB₄O₇) | Pr³⁺, Dy³⁺ | Solution Combustion | 0.5% wt Pr, 5% wt Dy | Enhanced TL sensitivity, suitable for dosimetry. | x-mol.net |

Nanostructure Synthesis and Morphology Control of this compound Materials

The synthesis of this compound materials at the nanoscale has opened up new possibilities for their application, particularly in biomedical fields like bioimaging and drug delivery. metu.edu.tr Controlling the size and morphology of these materials is crucial, as these characteristics can significantly influence their physical and chemical properties.

Several synthesis methods are amenable to producing nanostructured tetraborates. A combination of co-precipitation and thermal treatment has been used to synthesize crystalline calcium this compound (CaB₄O₇) nanoparticles with a monoclinic nanostructure and a particle size of about 8 nm. scientific.net Another approach is an innovative single-step thermal treatment method, which has been used to produce copper-doped and silver-doped lithium this compound (LTB-Cu, LTB-Ag) nanoparticles. researchgate.netcore.ac.ukdoaj.org In this method, a capping agent, such as polyvinylpyrrolidone (B124986) (PVP), is used to control particle growth and prevent agglomeration. researchgate.netcore.ac.uk By carefully optimizing the synthesis parameters, such as the calcination temperature and the concentration of the capping agent, it is possible to produce ultrafine nanoparticles with small average diameters (e.g., 4 nm for LTB-Cu) and a narrow size distribution. core.ac.ukdoaj.org

Solution combustion synthesis has also been employed to produce nanostructured materials. While this method often yields voluminous, foamy powders, the constituent particles can be on the nanoscale. Similarly, hydrothermal synthesis can produce nanoparticulate materials; for example, copper borate (Cu(BO₂)₂) has been synthesized as nanoparticles using this technique. colab.ws

Theoretical and Computational Chemistry of Tetraborate Systems

Ab Initio and Density Functional Theory (DFT) Investigations on Structure, Energetics, and Stability

Ab initio and Density Functional Theory (DFT) are powerful computational tools for investigating the intrinsic properties of tetraborate compounds. These first-principles methods allow for the calculation of structural parameters, energetic stability, and mechanical properties of complex crystal structures.

For instance, DFT and Density Functional Perturbation Theory (DFPT) have been employed to study the properties of silicon this compound (SiB₄O₇). colab.ws These calculations determined the optimized crystal structure and evaluated its mechanical and vibrational properties to predict the stability of the crystal phase. colab.ws Similarly, the structural and electronic properties of lithium this compound (Li₂B₄O₇) have been extensively studied using DFT, revealing a complex tetragonal crystal structure with 104 atoms per unit cell. mdpi.com Such studies provide a foundational understanding of the material's stability. colab.ws

In the study of barium-sodium metaborate (B1245444) (Ba₂Na₃(B₃O₆)₂F), electronic-structure calculations using the HSE06 hybrid functional were performed. These calculations not only determined the band gap but also investigated the compound's stability under pressure, predicting its decomposition into other phases at high pressures. researchgate.net The stability of different boron oxide stoichiometries, including those relevant to tetraborates, has also been explored at high pressures using ab initio evolutionary algorithms. researchgate.net

The structural parameters for various this compound compounds have been determined and compared with experimental data, often showing good agreement. For lithium this compound, DFT calculations with the GGA XC-potential have successfully reproduced the experimental structure with only minor deviations. ufs.br

Table 1: Selected DFT-Calculated Structural and Stability-Related Properties of this compound Compounds

| Compound | Computational Method | Key Findings |

| Silicon this compound (SiB₄O₇) | DFT, DFPT | Calculation of structural, mechanical, and vibrational properties to assess crystal phase stability. colab.ws |

| Lithium this compound (Li₂B₄O₇) | DFT | Characterization of a complex tetragonal crystal structure with 104 atoms per unit cell. mdpi.com |

| Barium-Sodium Metaborate (Ba₂Na₃(B₃O₆)₂F) | DFT (HSE06) | Prediction of decomposition into BaB₂O₄, NaBO₂, and NaF above 3.4 GPa. researchgate.net |

This table provides a summary of key findings from computational studies on the structure and stability of various this compound compounds.

Computational Modeling of Reaction Pathways and Transition States (e.g., Hydrolysis Mechanisms)

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving tetraborates, such as hydrolysis. These studies model the reaction pathways and identify the transition states, providing insights into the reaction kinetics and the factors that influence them.

A detailed investigation into the hydrolysis of borate (B1201080) networks was conducted using both ab initio (MP2, CCSD(T)) and DFT methods. mdpi.com This study focused on a model system with two boron atoms and bridging oxygens to understand the interaction with water molecules. mdpi.com The research found that the borate network is more susceptible to hydrolysis in basic environments compared to acidic or neutral conditions. mdpi.com The inclusion of explicit water molecules in the calculations was shown to significantly lower the energy barriers for the reaction by stabilizing the transition states, often through the formation of closed-ring configurations. mdpi.com

DFT-based calculations have also been used to explore the three-step hydrolysis mechanism of the this compound ion [B₄O₅(OH)₄]²⁻. researchgate.net The M06-2X functional, known for its accuracy in describing noncovalent interactions, has been successfully applied to study the hydrolysis of saccharides, a process that can be analogous to aspects of polyborate chemistry. acs.org Such studies typically involve locating the geometries of reactants, transition states, and products to map out the potential energy surface of the reaction. acs.org

The catalytic effects of different environments on hydrolysis have also been modeled. For example, the hydrolysis of sulfated polysaccharides catalyzed by a Brønsted acid was studied in both aqueous and ethanol (B145695) solutions, modeling the protonating species as H₃O⁺ and C₂H₅OH₂⁺, respectively. acs.org These models help to understand how the solvent and catalytic species influence the reaction mechanism and energy barriers. acs.org

Table 2: Computational Details of a Borate Hydrolysis Study

| Computational Level | System Modeled | Key Observation |

| MP2, CCSD(T), DFT | Two boron atoms, bridging oxygens, water molecules | Hydrolysis is more favorable in basic conditions. mdpi.com |

| DFT (various functionals) | Borate network with explicit water molecules | Explicit water molecules stabilize transition states, lowering energy barriers. mdpi.com |

| DFT (M06-2X-D3) | Sulfated polysaccharide hydrolysis | Successful description of noncovalent interactions and thermochemistry in solution. acs.org |

This table summarizes the computational approaches and key findings in the study of borate hydrolysis mechanisms.

Electronic Property Prediction and Band Structure Calculations

The prediction of electronic properties, such as the band gap and density of states, is a key application of computational chemistry in the study of tetraborates. These properties are fundamental to understanding the optical and electrical behavior of these materials.

For lithium this compound (Li₂B₄O₇), numerous band structure calculations have been performed. nih.govunl.edu DFT calculations have suggested that the hole effective mass is significantly larger than the electron effective mass, which has been supported by experimental observations showing little to no dispersion in the occupied bands. nih.govunl.edu The calculated band gap for Li₂B₄O₇ varies depending on the computational method, with values around 9.2 eV obtained using the modified Becke–Johnson (mBJ) potential, which shows good agreement with experimental estimates of 8.8–9.8 eV. ufs.br In contrast, combined photoemission and inverse photoemission studies have measured band gaps for Li₂B₄O₇(100) and Li₂B₄O₇(110) surfaces to be in the range of 8.9 to 10.1 eV. unl.edu

In the case of silicon this compound (SiB₄O₇), DFT calculations using the GGA-PBE functional yielded a band gap of 3.922 eV, while the HSE06 hybrid functional predicted a wider gap of 5.120 eV. colab.ws For magnesium this compound (MgB₄O₇), calculations using GGA-PBE predicted an indirect band gap of 1.299 eV, classifying it as a semiconductor, whereas experimental values suggest a much larger band gap of around 9 eV. researchgate.net These discrepancies highlight the sensitivity of calculated band gaps to the chosen functional.

The electronic structure of barium-sodium metaborate (Ba₂Na₃(B₃O₆)₂F) has also been investigated, with HSE06 hybrid functional calculations showing an indirect band gap of 6.289 eV. researchgate.net

Table 3: Calculated and Experimental Band Gaps of Selected this compound Compounds

| Compound | Computational Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) |

| Lithium this compound (Li₂B₄O₇) | DFT (mBJ) | 9.2 ufs.br | 8.8 - 9.8 ufs.br |

| Lithium this compound (Li₂B₄O₇) | Photoemission/Inverse Photoemission | - | 8.9 - 10.1 unl.edu |

| Silicon this compound (SiB₄O₇) | DFT (GGA-PBE) | 3.922 colab.ws | - |

| Silicon this compound (SiB₄O₇) | DFT (HSE06) | 5.120 colab.ws | - |

| Magnesium this compound (MgB₄O₇) | DFT (GGA-PBE) | 1.299 researchgate.net | ~9.0 researchgate.net |

| Barium-Sodium Metaborate (Ba₂Na₃(B₃O₆)₂F) | DFT (HSE06) | 6.289 researchgate.net | - |

This table compares the computationally predicted and experimentally measured band gaps for several this compound materials, illustrating the impact of different computational methods.

Molecular Dynamics Simulations for Solution-Phase Behavior and Speciation

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of tetraborates in the solution phase, providing insights into hydration structures, ion pairing, and the distribution of different polyborate species.

MD simulations have been used to study the structure of aqueous rubidium this compound solutions. dntb.gov.ua These simulations, often combined with experimental techniques like EXAFS, can determine structural parameters such as the Rb–O distance and the coordination number of the rubidium ion in its first hydration shell. researchgate.net Classical MD simulations have also been employed to investigate the hydration of ions like Ac(III) in water, which can provide a basis for understanding the behavior of cations in this compound solutions. researchgate.net

Atomistic MD simulations have also been applied to study the microscopic structure and transport properties of electrolytes containing tetrafluoroborate (B81430) anions in acetonitrile, which can provide analogous insights into the behavior of this compound ions in non-aqueous solutions. icmp.lviv.ua

Quantum Chemical Calculations for Polyborate Ion Interactions

Quantum chemical calculations provide a detailed understanding of the interactions between polyborate ions and other species in solution, such as water molecules, cations, and other anions. These calculations are essential for interpreting spectroscopic data and for developing accurate models of solution behavior.

Ab initio and DFT methods have been used to predict the Raman spectra of various aqueous polyborate species, including the this compound ion [B₄O₅(OH)₄]²⁻. rsc.org These calculated spectra can be compared with experimental results to identify the different species present in solution under various conditions of temperature and concentration. acs.orgacs.org

The interactions of alkali metal cations with borate networks have been studied using semiempirical MNDO methods. researchgate.net These calculations show that the cation is often located near the BO₄⁻ tetrahedron and can migrate between different sites in the glass network. researchgate.net The interaction of cations with pentaborate and this compound centers has been modeled to understand ionic conductivity in borate glasses. researchgate.net

Quantum theory of atoms in molecules (QTAIM) is another powerful tool used to analyze interactions. It has been applied to study the hydrogen bonds between cations and tetrafluoroborate anions in ionic associates, which is relevant to understanding the interactions in this compound systems. icmp.lviv.ua DFT calculations have also been used to study the interactions between alginate dimers and water molecules, providing a model for how complex anions with multiple functional groups interact with their solvent environment. mdpi.com These studies often involve analyzing the HOMO-LUMO energy gap to predict the reactivity and stability of the interacting species. mdpi.com

Reaction Chemistry and Mechanistic Investigations of Tetraborates

Hydrolysis Mechanisms of the Tetraborate Anion and Equilibrium Speciation in Aqueous Solutions

The hydrolysis of the this compound anion, [B₄O₅(OH)₄]²⁻, is a fundamental process that governs the speciation of boron in aqueous solutions. This process is not a simple one-step reaction but involves a series of equilibria leading to the formation of various monomeric and polyborate species. The distribution of these species is highly dependent on factors such as pH, concentration, and temperature.

Upon dissolution in water, sodium this compound (borax) hydrolyzes. researchgate.net In aqueous solutions, hydrolysis and polymerization of this compound ions coexist and are influenced by changes in concentration and temperature. researchgate.net The this compound anion can be considered a polyion containing four boron atoms, B₄O₇²⁻. taylorandfrancis.com

The primary hydrolysis reaction involves the uptake of water molecules and the subsequent cleavage of B-O-B bonds. This leads to an equilibrium between the this compound ion, boric acid (B(OH)₃), and the tetrahydroxyborate ion ([B(OH)₄]⁻). researchgate.netacs.org Boric acid is a weak acid that ionizes by reacting with water, particularly at neutral and alkaline pH, to form the tetrahydroxyborate ion. researchgate.net

Studies using techniques like Raman spectroscopy have provided quantitative data on the speciation of polyborate ions in equilibrium with boric acid and the borate (B1201080) ion at various temperatures. acs.org For instance, in boric acid-rich solutions at temperatures ranging from 25 to 300 °C, the triborate ion, [B₃O₃(OH)₄]⁻, has been identified as a major polyborate species. acs.org At temperatures below 100 °C, small but significant concentrations of this compound and pentaborate ions, [B₅O₆(OH)₄]⁻, are also present. acs.org

The complexity of these equilibria is further highlighted by computational studies. Density functional theory (DFT) calculations have been used to investigate the hydrolysis mechanisms of other polyborate anions, such as the pentaborate and hexaborate anions, revealing multi-step hydrolysis pathways that result in the formation of boric acid and the tetrahydroxyborate ion. researchgate.netnih.gov These studies emphasize that the structure of the borate anion and the coordination environment of the bridging oxygen atoms are crucial in controlling the hydrolysis process. nih.gov

The following table summarizes the key species involved in this compound hydrolysis and their equilibrium relationships.

| Species Name | Chemical Formula | Role in Equilibrium |

| This compound anion | [B₄O₅(OH)₄]²⁻ | The initial polyborate anion undergoing hydrolysis. |

| Boric Acid | B(OH)₃ | A primary product of this compound hydrolysis. |

| Tetrahydroxyborate ion | [B(OH)₄]⁻ | Formed from the ionization of boric acid. |

| Triborate ion | [B₃O₃(OH)₄]⁻ | A major polyborate species in boric acid-rich solutions. acs.org |

| Pentaborate ion | [B₅O₆(OH)₄]⁻ | Present at lower temperatures in equilibrium. acs.org |

Complexation Reactions with Polyols and Organic Molecules (e.g., Sugars)

This compound ions readily react with polyols (polyhydroxy compounds), including sugars, to form stable complexes. This reactivity is a cornerstone of boron chemistry in both industrial and biological systems. The formation of these complexes is highly dependent on the stereochemistry of the polyol, the pH of the solution, and the ratio of borate to the polyol. nisuscorp.com

The fundamental reaction involves the esterification of the borate anion with adjacent hydroxyl groups on the polyol molecule. nisuscorp.com Borate ions react with polyols to create anionic complexes. researchgate.net This complexation is stereoselective, with borates showing a strong preference for cis-vicinal diols, leading to the formation of cyclic cis-complexes. researchgate.net The ability of a diol to affect the acidity of a boric acid solution is a reliable indicator of its cis-trans configuration. nisuscorp.com

The reaction between the tetrahydroxyborate ion, B(OH)₄⁻, and various polyols and carbohydrates has been extensively studied using methods like polarimetry and ¹¹B and ¹³C NMR spectroscopy. researchgate.net These studies have shown that in many cases, multiple equilibria exist, leading to the formation of several complexed species. researchgate.net The complexation can be a two-step process where one tetrahydroxyborate ion can bind with up to two molecules of a sugar. researchgate.net

The thermodynamics of these complexation reactions have also been investigated. For several systems, such as the reaction of B(OH)₄⁻ with 1,2-ethanediol (B42446) and 1,2-propanediol, the reactions are exothermic (ΔH° ≈ -20 kJ mol⁻¹) with negative entropy changes (ΔS° ≈ -60 J mol⁻¹ K⁻¹). researchgate.net

The formation of these complexes has practical applications, such as in the separation and determination of carbohydrate configurations. nisuscorp.com The stability of the resulting complexes, often spiroborates, is notable; they exhibit high resistance to hydrolysis and are stable in water and methanol (B129727). taylorandfrancis.com

| Polyol Type | Reactivity with this compound | Resulting Complex |

| cis-vicinal diols | High | Stable cyclic cis-complexes. researchgate.net |

| trans-vicinal diols | Low | Less favorable complexation. |

| Sugars (e.g., glucose, fructose) | Varies with anomer and ring form | Forms various mono- and di-complexes. cdnsciencepub.com |

Catalytic Reaction Pathways and Kinetic Studies (e.g., Maillard Reaction Enhancement)

This compound ions can act as catalysts in certain organic reactions, most notably the Maillard reaction. The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food, responsible for the development of color and flavor.

The catalytic effect of this compound on the Maillard reaction has been demonstrated in studies involving monosaccharide-glycine reactions. The addition of catalytic amounts of borax (B76245) (sodium this compound) leads to enhanced browning, with the effect varying depending on the specific sugar. nih.gov The order of enhancement has been reported as xylose > arabinose > galactose ≈ fructose (B13574) > ribose > mannose > rhamnose. nih.gov

The proposed mechanism for this catalytic activity involves the complexation of the this compound ion with the sugar. researchgate.net At a near-neutral pH, the hydrolysis of borax forms tetrahydroxyborate ions. researchgate.net These ions complex with the monosaccharides, and it is suggested that this complexation shifts the equilibrium of the sugar's structure. Specifically, borate has a higher affinity for the open-chain (carbonyl) form of certain sugars compared to their cyclic hemiacetal forms. researchgate.net This shift in equilibrium increases the concentration of the more reactive open-chain sugar, thereby enhancing the rate of the Maillard reaction. researchgate.net

Kinetic studies of the Maillard reaction are complex, often analyzed in initial, intermediate, and advanced stages. nih.gov The kinetics can be described using simple models (e.g., zero- or first-order reactions) which provide a mathematical fit but limited mechanistic insight, or more complex models that attempt to elucidate the kinetics of individual reaction steps. nih.gov The presence of catalysts like this compound adds another layer of complexity to these kinetic models. The catalytic activity is also influenced by pH, with higher pH generally favoring the catalytic effect. researchgate.net

The following table shows the relative enhancement of Maillard browning by this compound for different monosaccharides.

| Monosaccharide | Relative Browning Enhancement with this compound |

| Xylose | Highest nih.gov |

| Arabinose | High nih.gov |

| Galactose | Moderate nih.gov |

| Fructose | Moderate nih.gov |

| Ribose | Lower nih.gov |

| Mannose | Lower nih.gov |

| Rhamnose | Lowest nih.gov |

Redox Chemistry and Electrochemical Behavior of this compound Ions

The redox chemistry of the this compound ion itself is generally considered to be limited, as boron in the +3 oxidation state is stable and not easily oxidized or reduced. However, the this compound ion plays a significant role in the electrochemical behavior of other species in solution.

In the context of electrochemistry, borate-containing solutions are often used as electrolytes or buffers. For instance, in near-neutral solutions of ammonium (B1175870) this compound, the rate of the water-splitting reaction is slow. taylorandfrancis.com The electrochemical behavior of other compounds can be influenced by the presence of borate ions.

While direct electrochemical reduction of the this compound ion is not a common process, there is research into the electrochemical reduction of other borate species, such as the metaborate (B1245444) anion (BO₂⁻), to produce borohydride (B1222165) (BH₄⁻). mdpi.com These processes are typically carried out in alkaline aqueous solutions. One challenge is that the BO₂⁻ anion can be oxidized to the this compound anion, B₄O₇²⁻. mdpi.com

The electrochemical behavior of organoboron compounds, such as organotrifluoroborates, is also relevant. These compounds, which are precursors in important chemical reactions like the Suzuki-Miyaura coupling, undergo hydrolysis in the presence of a base, and this process can be studied using electrochemical methods. uvic.ca

The primary role of this compound in redox chemistry is often indirect, influencing the reaction environment (e.g., pH) or participating in side reactions rather than undergoing direct redox transformations.

Surface Chemistry and Interfacial Interactions

The surface chemistry and interfacial interactions of this compound are important in various applications, from mineral flotation to lubrication and the properties of composite materials.

In mineral processing, the flotation of soluble boron minerals like borax is conducted in their saturated brine solutions. benthamopen.com The surface properties of these minerals and their interaction with flotation collectors are crucial. The zeta potential of borax, a measure of its surface charge, is influenced by the presence of surfactants. For example, the addition of the anionic surfactant sodium dodecylsulfate (SDS) or the cationic surfactant dodecylamine (B51217) hydrochloride (DAH) alters the surface charge, which in turn affects the flotation process. benthamopen.com A significant challenge in the flotation of boron minerals is the presence of clay minerals, which can adsorb onto the mineral surfaces (slime coating) and negatively impact recovery. benthamopen.com

The interfacial interactions of this compound have also been studied in the context of lubrication at high temperatures. Ab initio molecular dynamics simulations have shown that at high temperatures, sodium this compound decomposes, and the resulting products react with iron oxide surfaces to form strong adhesive bonds (Fe-O-B covalent bonds and O-Na ionic bonds). uow.edu.au This strong interaction contributes to the lubricating properties of sodium borate at elevated temperatures. uow.edu.au

In the field of material science, borax is used as a cross-linking agent. For instance, it can act as a chemical cross-linking agent for polyvinyl alcohol. researchgate.net The interactions at the interface between filler particles and a gel matrix can be influenced by the surface chemistry of the components. researchgate.net

The following table summarizes the key interfacial interactions of this compound.

| System | Interacting Species | Nature of Interaction | Application/Significance |

| Mineral Flotation | Borax surface, surfactants (e.g., SDS, DAH) | Electrostatic interactions, adsorption. benthamopen.com | Beneficiation of boron ores. benthamopen.com |

| High-Temperature Lubrication | Sodium this compound, iron oxide surface | Chemical bond formation (Fe-O-B, O-Na). uow.edu.au | Improved lubrication at high temperatures. uow.edu.au |

| Polymer Gels | Borax, polyvinyl alcohol | Chemical cross-linking. researchgate.net | Modification of material properties. |

| Mineral Flotation | Boron minerals, clay particles | Adsorption (slime coating). benthamopen.com | Negative impact on flotation efficiency. benthamopen.com |

Advanced Materials Applications of Tetraborate Compounds

Glass and Ceramic Technologies

Tetraborates are fundamental in the glass and ceramics industry, primarily due to their fluxing ability and their role as a glass former.

Formulation of Ceramic Glazes and Enamels

Tetraborates, particularly sodium tetraborate (borax), are extensively used in the formulation of ceramic glazes and enamels. borates.todayatamanchemicals.com As a key ingredient, borax (B76245) acts as a flux, lowering the melting point of silica (B1680970) and other components in the glaze. yixinchemical.com This reduction in melting temperature allows the glaze to mature more quickly, which can lead to energy savings during the firing process. borates.today

The presence of boric oxide (B₂O₃) from tetraborates helps to create a smooth, lustrous, and durable surface on ceramic products like tableware, tiles, and sanitaryware. borates.today It also plays a role in controlling the thermal expansion of the glaze, ensuring a good fit with the ceramic body to prevent crazing or cracking. yixinchemical.com Furthermore, tetraborates can reduce the viscosity and surface tension of the molten glaze, promoting an even and uniform coating. borates.todayyixinchemical.com Anhydrous borax, a form of sodium this compound, is noted for increasing the strength, scratch resistance, and chemical resistance of ceramic wares. yixinchemical.com In enamels, it improves adhesion to metal surfaces by dissolving metal oxides. borax.com

Different forms of borates are chosen based on the specific requirements of the final product. For instance, while borax pentahydrate is a common choice due to cost-effectiveness, formulations that cannot tolerate sodium may use boric oxide or boric acid instead. borates.todaygoogle.com

Fluxing Agents in High-Temperature Material Processing

Tetraborates serve as powerful fluxing agents in various high-temperature processes beyond glazes, including metallurgy and sample preparation for analysis. borax.comazom.comhasungmachinery.com A flux is a chemical agent that lowers the melting temperature of a substance. In metallurgy, anhydrous borax is used as a cover flux to protect metal surfaces from oxidation at high temperatures and to dissolve metallic oxides and other impurities. borax.comhasungmachinery.com For example, in gold smelting, sodium this compound reacts with metal oxide impurities to form borates with lower melting points, which can then be separated from the molten gold. hasungmachinery.com

In analytical chemistry, specifically for X-ray fluorescence (XRF) and inductively coupled plasma (ICP) analysis, mixtures of lithium this compound (Li₂B₄O₇) and lithium metaborate (B1245444) are used to dissolve oxidized mineral samples at temperatures exceeding 1000°C. azom.com Lithium this compound is particularly effective at reacting with basic oxides like calcium oxide and magnesium oxide. azom.com The ratio of this compound to metaborate is adjusted based on the sample's chemistry to achieve a neutral pH in the final fused bead or solution. xrfscientific.com For instance, a common mixture for geological samples is 66% lithium this compound and 34% lithium metaborate. azom.com

Fabrication of Glass-Ceramic Composites and Infiltration Techniques

Tetraborates are utilized in the fabrication of advanced glass-ceramic composites through techniques like glass infiltration. This process involves infiltrating a molten this compound-based glass into a porous ceramic preform to create a dense composite material with enhanced properties. chula.ac.thchula.ac.th

One notable example is the infiltration of molten lithium this compound (Li₂B₄O₇) glass into a porous magnesium aluminate spinel (MAS) ceramic. chula.ac.thchula.ac.thresearcher.life This technique can produce a glass-ceramic composite with high relative density, significantly improving its mechanical strength. chula.ac.thchula.ac.th Research has shown that infiltrating a porous MAS ceramic with molten lithium this compound glass at 950°C can result in a composite with a relative density of up to 98.7%. chula.ac.thchula.ac.th This process also leads to the formation of new crystalline phases, such as Mg₂B₂O₅, which can further enhance the material's hardness. chula.ac.thchula.ac.thresearcher.life The resulting composite exhibits significantly improved flexural strength compared to the original porous ceramic. chula.ac.thchula.ac.th

The success of this technique relies on the ability of the molten this compound glass to wet and penetrate the porous ceramic structure, filling the voids and creating a dense, strong final product. chula.ac.th Glass infiltration is a promising method for producing high-performance composites for various applications that demand superior mechanical and optical properties. chula.ac.thchula.ac.th

Luminescent and Optical Materials

The unique crystal structures of this compound compounds make them excellent host materials for luminescent ions and for applications in nonlinear optics.

Development of Phosphors for Specialized Applications

This compound-based materials are widely investigated and used as phosphors, which are materials that emit light when excited by an external energy source. bmb.ac.in Their high optical stability and the fact that they can be synthesized at a low cost make them attractive for various applications. taylorfrancis.comroutledge.com this compound lattices, such as those of lithium this compound (Li₂B₄O₇) and strontium this compound (SrB₄O₇), can be "doped" with activator ions, typically rare-earth or transition metals, to produce luminescence. dbc.wroc.plmdpi.com

For example, strontium this compound is an excellent host for divalent rare-earth ions like Sm²⁺ and Eu²⁺. acs.org The structural framework of SrB₄O₇, where boron atoms are tetrahedrally coordinated with oxygen to form a three-dimensional network, provides a stable environment for these luminescent ions. acs.org Sm³⁺-doped strontium this compound is also explored for its potential in X-ray storage phosphor applications and medical dosimetry. researchgate.net Similarly, phosphors based on cadmium this compound (CdB₄O₇) doped with terbium (Tb³⁺) or manganese (Mn²⁺) have been synthesized and show potential for applications like white LEDs. researchgate.net

Lithium this compound glasses doped with rare-earth ions such as terbium (Tb³⁺) and dysprosium (Dy³⁺) exhibit characteristic luminescence. dbc.wroc.pl These materials are promising for quantum electronics and as scintillators for neutron detection. dbc.wroc.plmdpi.com The specific wavelengths of light emitted depend on the choice of the host this compound and the dopant ion, allowing for the tuning of the phosphor's color output for specialized applications like fluorescent lamps, display panels, and lasers. bmb.ac.in

Table 1: Examples of this compound-Based Phosphors and Their Properties

| This compound Host | Dopant Ion(s) | Key Luminescent Properties/Applications | Reference |

|---|---|---|---|

| Strontium this compound (SrB₄O₇) | Sm²⁺, Eu²⁺ | Stable host for divalent rare-earth ions, suitable for luminescent materials. | acs.org |

| Strontium this compound (SrB₄O₇) | Sm³⁺ | Potential for X-ray storage phosphors and medical dosimetry. | researchgate.net |

| Lithium this compound (Li₂B₄O₇) | Tb³⁺, Dy³⁺ | Promising for quantum electronics and scintillation detectors. | dbc.wroc.pl |

| Cadmium this compound (CdB₄O₇) | Tb³⁺, Mn²⁺ | Potential application in white LEDs. | researchgate.net |

| Bismuth-doped Strontium Borates (SrB₄O₇, SrB₆O₁₀) | Bi²⁺ | Orange and red phosphors for white-light-emitting diodes. | capes.gov.br |

Non-Linear Optical Characteristics and Device Integration

Certain this compound crystals exhibit significant non-linear optical (NLO) properties, which are crucial for advanced laser technology and photonic devices. wikipedia.org NLO materials can change the frequency (and thus, the color) of laser light passing through them, a process essential for generating specific wavelengths that are otherwise difficult to obtain. samaterials.com

Beta-barium borate (B1201080) (β-BaB₂O₄ or BBO) is a prominent NLO crystal. wikipedia.org It is valued for its high damage threshold, wide transparency range (from UV to near-infrared), and large nonlinear coefficient. samaterials.comfirebirdoptics.comeksmaoptics.com These properties make BBO ideal for frequency conversion applications such as second-harmonic generation (SHG), where the frequency of a laser is doubled. wikipedia.org For instance, BBO is used to convert the infrared light from an Nd:YAG laser (1064 nm) into green light (532 nm) or to generate UV light. wikipedia.orgfirebirdoptics.com It is also used in optical parametric oscillators (OPOs) to produce tunable laser light. firebirdoptics.com

Lithium this compound (Li₂B₄O₇) is another crystal with useful NLO properties, particularly for generating ultraviolet light. ufs.brresearchgate.net Its crystal structure allows for phase-matching in the UV range, and it has a short wavelength cutoff, making it a suitable material for UV solid-state lasers. researchgate.net Strontium this compound (SrB₄O₇) is also investigated for its NLO properties and its potential for generating deep ultraviolet (DUV) radiation. mdpi.comresearchgate.net

The integration of these NLO this compound crystals into devices like laser systems, optical modulators, and sensors enables advancements in fields ranging from telecommunications and medical imaging to scientific research and materials processing. firebirdoptics.comcastech.com

Table 2: Properties of Key Non-Linear Optical this compound Crystals

| Crystal | Chemical Formula | Key NLO Applications | Notable Properties | Reference |

|---|---|---|---|---|

| Beta-Barium Borate | β-BaB₂O₄ | Second-Harmonic Generation (SHG), Third-Harmonic Generation (THG), Optical Parametric Oscillation (OPO) | Wide transparency range (190-3300 nm), high damage threshold, large nonlinear coefficient. | wikipedia.orgsamaterials.comfirebirdoptics.com |

| Lithium this compound | Li₂B₄O₇ | Second-Harmonic Generation (SHG) for UV light | Transparent from UV to IR (165-6000 nm), good for UV applications. | ufs.brresearchgate.net |

| Strontium this compound | SrB₄O₇ | Deep Ultraviolet (DUV) generation | Transparent down to 125 nm. | mdpi.comresearchgate.net |

Polymer and Composite Material Integration

Tetraborates, particularly borax and zinc borate, are effective halogen-free flame retardants for a wide range of cellulosic and polymeric materials. metu.edu.trnih.gov Their mechanism of action is multifaceted, involving both physical and chemical processes that inhibit combustion. When exposed to heat, hydrated borates release water, a process that cools the material and dilutes flammable gases in the surrounding atmosphere. petra.ac.id Upon further heating, they form a glassy, insulating char layer on the material's surface. metu.edu.trpetra.ac.id This layer acts as a physical barrier, restricting the flow of heat to the underlying material and preventing the release of combustible gases, thereby suppressing the flame and afterglow. nih.govpetra.ac.id

In cellulosic materials like cotton and wood, borax and boric acid are often used in combination. nih.govresearchgate.net Borax is effective at reducing flame spread, while boric acid is better at suppressing smoldering or glowing. researchgate.net Research on polyester-cotton blended fabrics has shown that treatment with borax and boric acid creates a char layer upon burning, which stops the flame. petra.ac.id Similarly, treating kraft paper with a mixture of boric acid and borax significantly enhances its flame retardancy by promoting the thermal degradation of paper fibers to form a stable char residue. metu.edu.tr This protective char layer increases the residual weight of the modified paper by 114.5%. metu.edu.tr

Zinc borate is a widely used flame retardant and smoke suppressant, especially in polymers. nih.govresearchgate.net In-situ synthesis of zinc borate on cotton fabric has been shown to increase the Limiting Oxygen Index (LOI) from 18% for untreated cotton to 30% for the treated fabric. mdpi.com The heat generated from the treated fabric was also found to be 75% less than that of the untreated fabric. mdpi.com In polymer composites, such as those made with jute fiber and epoxy, the addition of zinc borate reduces heat release. researchgate.net Studies on wood plastic composites (WPCs) have demonstrated that a combination of ammonium (B1175870) polyphosphate (APP) and a boric acid-borax mixture can significantly reduce the heat release rate (HRR) and total heat released (THR). nih.gov

| This compound Compound | Material | Key Flame Retardant Action | Reported Improvement |

|---|---|---|---|

| Borax and Boric Acid | Polyester-Cotton Fabric | Forms a protective char layer. petra.ac.id | Stops the flame during combustion tests. petra.ac.id |

| Borax and Boric Acid | Kraft Paper | Promotes formation of stable char residue. metu.edu.tr | Residual weight increased by 114.5%. metu.edu.tr |

| Zinc Borate | Cotton Fabric | Increases char formation and reduces heat release. researchgate.netmdpi.com | LOI increased from 18% to 30%; heat release reduced by 75%. mdpi.com |

| Boric Acid-Borax (with APP) | Wood Plastic Composites | Reduces heat release rate. nih.gov | Peak HRR reduced by 59% and THR by 48%. nih.gov |

Tetraborates, particularly sodium this compound (borax), are used as functional additives to modify the properties of geopolymer composites. Geopolymers are inorganic polymers formed from aluminosilicate (B74896) source materials, and their properties can be tailored by incorporating various additives. yok.gov.tr The primary role of borax in geopolymer systems is often as a retarder, controlling the setting time of the composite. researchgate.netcementwapnobeton.pl This is crucial in applications where a longer working time is needed before the material hardens.

The retarding effect is attributed to the chemical interactions of borate ions within the geopolymer matrix. Research suggests that borates can alter the gel structure by transforming Al-O-Si bonds into B-O-Al-O-Si bonds. researchgate.netcementwapnobeton.pl This chemical modification hinders the rapid condensation of the aluminosilicate network, thereby slowing down the setting process. cementwapnobeton.pl For instance, the addition of 8 wt% sodium this compound to a lithium slag-based geopolymer extended the setting time from 54 to 84 minutes. researchgate.net

Beyond controlling the setting time, the incorporation of boron can influence the mechanical properties and thermal performance of the geopolymer. The formation of a boroaluminosilicate network can, in some cases, enhance compressive strength, although the effect is dependent on the concentration. petra.ac.id Studies have shown a slight increase in compressive strength at lower B/Al molar ratios (0.015–0.075), while higher ratios can lead to a decrease in strength. petra.ac.id The presence of boron in the geopolymer matrix has been found to lead to the formation of a hydrated sodium boroaluminosilicate (N-B-A-S-H) gel. petra.ac.idresearchgate.net

At elevated temperatures, borax can act as a fluxing agent. mdpi.com As it melts, it can help to assemble the interparticle structure of the geopolymer, leading to a more compact matrix upon cooling. mdpi.com This can improve the thermal stability and refine the pore structure of the resulting composite. mdpi.com

| This compound Additive | Geopolymer System | Function/Effect | Mechanism/Finding |

|---|---|---|---|

| Sodium this compound (Borax) | Lithium Slag-based | Retarder | Extends setting time by forming B-O-Al-O-Si bonds, slowing condensation. researchgate.netcementwapnobeton.pl |

| Borax / Boric Acid | Fly Ash-based | Strength Modifier | Forms N-B-A-S-H gel; can slightly increase compressive strength at low B/Al ratios. petra.ac.id |

| Borax Decahydrate (B1171855) | Fly Ash / Ladle Furnace Slag | Thermal Performance Enhancer | Acts as a fluxing agent at high temperatures, creating a more compact structure. mdpi.com |

Role in Flame Retardancy of Cellulosic and Polymeric Materials

Nanomaterial Functionalization and Hybrid Material Development (e.g., Graphene Oxide Membranes)

This compound compounds are utilized in the functionalization of nanomaterials to develop advanced hybrid materials with tailored properties. A notable example is the use of sodium this compound to cross-link graphene oxide (GO) membranes. GO membranes hold promise for water filtration and separation technologies, but their stability in water is a challenge as the layers can swell and detach. cementwapnobeton.pl

To address this, an inorganic cross-linking method using sodium this compound has been developed. The this compound ions react with the hydroxyl groups present on the GO sheets, forming stable –B–O–C– cross-linking bonds. cementwapnobeton.pl This inorganic cross-linking significantly enhances the structural integrity and stability of the GO membrane in aqueous environments. cementwapnobeton.pl

Research has demonstrated that this functionalization can increase the critical destructive load of the GO layer by a factor of ten, from 8 nN for an unlinked membrane to 80 nN for the this compound cross-linked version. cementwapnobeton.pl These cross-linked membranes exhibit remarkable stability during destructive chemical washing tests, maintaining their morphology, flux, and retention rates, whereas unmodified membranes show significant degradation. cementwapnobeton.pl Furthermore, the introduction of sodium this compound can be used to control the interlayer spacing (d-spacing) of the GO nanosheets, which is a critical parameter for tuning the membrane's filtration and separation performance for applications like dye removal from wastewater. mdpi.com Borate-reinforced sulfonated graphene oxide membranes have also been investigated as potential proton conductors for fuel cells, aiming to improve both proton conductivity and structural stability.

Development of Functional Coatings and Films (e.g., Tribological Applications)

This compound compounds are integral to the development of functional coatings and films with enhanced tribological properties, which relate to friction, wear, and lubrication. Boron-based materials, including borates, are used to create coatings that reduce friction and improve the wear resistance of surfaces in various engineering applications.

These coatings can be produced by various methods, including physical vapor deposition (PVD) and chemical vapor deposition (CVD), which allow for the creation of dense, uniform, and strongly adherent films. In the context of tribology, borate-containing coatings can form a lubricious layer under sliding contact. For instance, composite coatings of boron and tungsten disulfide (B/WS2) have been studied for their friction and wear properties. The formation of tungsten this compound at the sliding interface is believed to contribute to the tribological performance of these coatings.

Plasma electrolytic oxidation (PEO) is another technique used to form ceramic coatings on metals like titanium. The electrolyte used in the PEO process can contain various compounds to impart specific functionalities to the coating. Sodium this compound is one such compound used in the electrolyte to create coatings with improved wear and corrosion resistance. The incorporation of nanoparticles into these coatings can further enhance their tribological performance by increasing hardness and reducing porosity. The goal of these functional coatings is to provide low friction and high wear resistance, which is crucial for the efficiency, reliability, and performance of components subjected to mechanical motion.

Catalytic Roles and Applications of Tetraborates

Co-catalysis in Organic Oxidation Reactions

Tetraborates have been identified as effective co-catalysts in specific organic oxidation reactions. One prominent example is the use of sodium tetraborate (Na₂B₄O₇) in the oxidation of alcohols to their corresponding carbonyl compounds. sigmaaldrich.comscientificlabs.co.uk In these reactions, sodium this compound works in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and sodium hypochlorite (B82951) (NaOCl). This catalytic system is particularly valuable as it can be employed in environmentally friendlier, non-chlorinated solvents. sigmaaldrich.comsigmaaldrich.com

The catalytic role of borates also extends to reactions involving hydrogen peroxide, which is considered an environmentally benign and atom-efficient oxidant. rsc.org Research into the borate-catalyzed oxidation of sulfides by hydrogen peroxide has revealed that the reaction proceeds through a key intermediate species. rsc.org In alkaline conditions, the peroxoborate anion forms a tautomeric, monocyclic three-membered peroxide species known as dioxaborirane. rsc.org This dioxaborirane intermediate is proposed to be the active catalytic species responsible for the enhanced reactivity in electrophilic oxidation reactions, rather than the more abundant monoperoxoborate and diperoxoborate anions. rsc.org This mechanistic understanding underscores the fundamental role of borate (B1201080) structures in activating otherwise slow oxidation processes.

Structure-Directing Agent in Carbon Material Synthesis (e.g., Aerogels)

In the field of materials science, tetraborates serve as crucial structure-directing agents (SDAs). SDAs are compounds that control the final structure of a material during its synthesis without being incorporated into the final product. pnnl.gov Sodium this compound has been specifically utilized as both a catalyst and a structure-directing agent in the synthesis of carbon aerogels. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

In a typical synthesis, glucose is used as the carbon precursor. The presence of sodium this compound in the reaction mixture guides the assembly of the glucose-derived polymers into a specific three-dimensional network. scientificlabs.co.uksigmaaldrich.com This templating effect is critical for forming the highly porous and low-density structure characteristic of aerogels. Upon carbonization, the organic framework is converted to a carbon aerogel, while the borate can be removed, leaving behind the structured carbon material. This application highlights the dual functionality of this compound as a catalyst for the polymerization of the precursor and as a template for the final porous architecture.

Catalytic Effects in Biomass Pyrolysis and Degradation

Tetraborates have demonstrated significant catalytic effects in the thermal and chemical degradation of biomass, such as in pyrolysis and hydrothermal liquefaction. Catalytic pyrolysis is a process that can convert biomass into more valuable bio-oils and chemical feedstocks. scielo.br

Studies comparing different catalysts for biomass pyrolysis found that di-sodium this compound pentahydrate was an effective catalyst. taylorandfrancis.com The presence of the this compound catalyst influences both primary and secondary reactions during pyrolysis, leading to an increased yield of specific products like furfural (B47365) through the dehydration of pentosyl and glucosyl residues. taylorandfrancis.com The effectiveness of the catalyst can be temperature-dependent. For example, in one study, the highest liquid product yield with a di-sodium this compound decahydrate (B1171855) catalyst (30.43%) was achieved at 450 °C. taylorandfrancis.com

Tetraborates also act as effective co-catalysts in other biomass conversion processes. In the iron(0)-catalyzed hydrothermal liquefaction of switchgrass, the addition of sodium borate as a co-catalyst was investigated. nsf.gov While other co-catalysts like iron(III) chloride and palladium on carbon showed higher yields under specific conditions, the study demonstrates the role of borates as potential modifiers in complex catalytic systems for biomass conversion. nsf.gov

Table 1: Effect of this compound Catalysts on Biomass Conversion

| Biomass Process | Catalyst | Temperature | Key Finding/Yield | Source |

|---|---|---|---|---|

| Pyrolysis | Di-sodium this compound decahydrate (Na₂B₄O₇·10H₂O) | 450 °C | Liquid Product Yield: 30.43% | taylorandfrancis.com |

| Hydrothermal Liquefaction (with Iron(0) catalyst) | Sodium borate (co-catalyst) | 210 °C | Liquefaction Yield: 57.0 ± 2.0% | nsf.gov |

Influence on Heterogeneous Catalytic Ozonation Processes for Water Treatment

Heterogeneous catalytic ozonation is an advanced oxidation process (AOP) used for water and wastewater treatment to degrade recalcitrant organic pollutants. mdpi.commdpi.com The process typically involves a solid catalyst, such as a metal oxide, to enhance the decomposition of ozone and generate highly reactive hydroxyl radicals. nih.gov

Environmentally Benign Catalysis (Green Chemistry Principles)

The use of tetraborates as catalysts aligns with several core principles of green chemistry, which advocates for the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.edu Catalysis itself is a foundational pillar of green chemistry, promoting lower energy consumption, atom economy, and reduced waste. yale.edu

Sodium this compound has been successfully employed as an "ecologically favorable" catalyst in organic synthesis. researchgate.net For example, it has been used to catalyze the synthesis of pyrano[2,3-c]pyrazole and xanthene-1,8-dione derivatives. The advantages cited for using sodium this compound pentahydrate in this context include it being non-toxic or minimally toxic, readily available, inexpensive, and effective in an aqueous medium, which is a benign solvent. researchgate.net

The application of tetraborates in conjunction with green oxidants like hydrogen peroxide further strengthens its green chemistry credentials. rsc.org Additionally, its potential use in processes related to biofuels, such as the purification of biodiesel derived from waste vegetable oil, highlights its role in developing sustainable technologies. bridgew.edu Although it was not found to be a suitable primary transesterification catalyst in one study, its ability to bind with the glycerol (B35011) byproduct suggested a valuable application in product purification, a key step in many green processes. bridgew.edu

Table 2: Alignment of this compound Catalysis with Green Chemistry Principles

| Green Chemistry Principle | Application of this compound | Source |

|---|---|---|

| Catalysis | Acts as a catalyst or co-catalyst, reducing the need for stoichiometric reagents. | yale.eduresearchgate.net |

| Use of Safer Solvents & Auxiliaries | Effective in aqueous media for organic synthesis. | researchgate.net |

| Design for Energy Efficiency | Enables reactions under milder or more efficient conditions. | yale.edu |

| Use of Renewable Feedstocks | Used as a catalyst in the conversion of biomass to bio-oils and chemicals. | taylorandfrancis.comnsf.gov |

Environmental and Industrial Process Research

Wastewater Treatment Technologies

The treatment of industrial wastewater, laden with various contaminants, is a critical area of environmental engineering. Tetraborates are being investigated for their potential role in mitigating water pollution.

The discharge of dye-containing wastewater from industries such as textiles and printing poses a significant environmental challenge. springerprofessional.dewatertreatmentmagazine.com Membrane-based filtration technologies are considered a promising approach for the effective removal of these dye contaminants. springerprofessional.deresearchgate.net

Recent research has focused on enhancing the performance of membrane technologies by incorporating tetraborate compounds. One study explored the use of sodium this compound pentahydrate to create a nanocomposite with graphene oxide (GO). nih.gov This nanocomposite was then used to fabricate a nanofiltration membrane. nih.govresearchgate.net The key findings from this research include:

Increased Interlayer Spacing: The introduction of sodium this compound pentahydrate increased the interlayer space of the graphene oxide nanosheets to 1.347 nm. nih.govresearchgate.net